
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, also known as NANT or N-[(1-naphthyl)amino]-1-(4-nitrophenyl)ethanone, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to act as a reactive oxygen species scavenger and a nucleophile. It has been shown to react with electrophilic compounds, such as quinones, and inhibit their ability to form reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and has been studied for its potential to protect against oxidative stress-induced cell damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone in laboratory experiments include its high yield of synthesis, its fluorescent properties, and its potential as an anticancer agent. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, including its potential as an antioxidant and anti-inflammatory agent, its use as a fluorescent probe for the detection of other biomolecules, and its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis has been achieved using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of this compound, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been achieved using different methods, including the reaction of 1-naphthylamine and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the determination of the enantiomeric excess of chiral alcohols. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(naphthalen-1-ylamino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(14-8-10-15(11-9-14)20(22)23)12-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOHIGKDROJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974713 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-87-0 |
Source


|
| Record name | 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

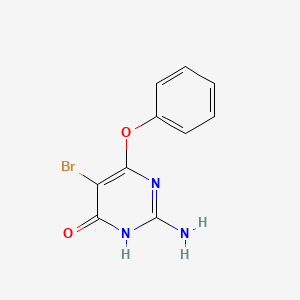
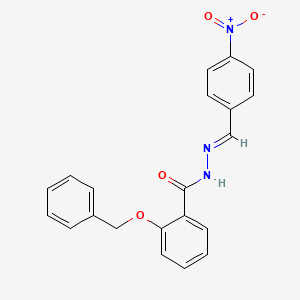
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
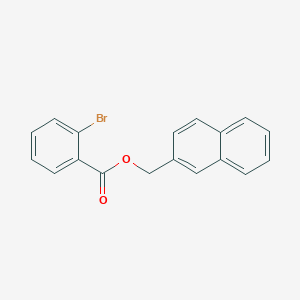
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
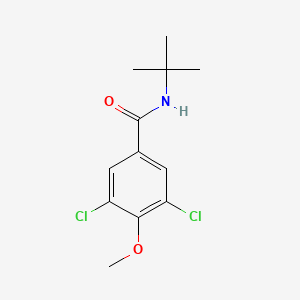
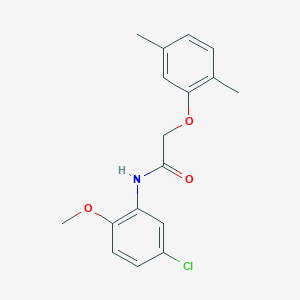

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)